methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate typically involves the reaction of 6-ethyl-4-oxo-4H-chromen-2-carboxylic acid with methyl 2-aminobenzoate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-viral drugs.
Industry: The compound can be used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to modulate the activity of inflammatory mediators and signaling pathways .
Comparison with Similar Compounds
Methyl 2-{[(6-ethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate can be compared with other chromen-4-one derivatives, such as:
6-ethyl-2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: This compound has similar structural features but different functional groups, leading to variations in biological activity.
4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate: Another related compound with distinct substituents that influence its chemical and biological properties
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[(6-ethyl-4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO5/c1-3-12-8-9-17-14(10-12)16(22)11-18(26-17)19(23)21-15-7-5-4-6-13(15)20(24)25-2/h4-11H,3H2,1-2H3,(H,21,23) |
InChI Key |
IEXXQGLFPVXRSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.